3-(3-Oxocyclobutyl)prop-2-ynoic acid

Description

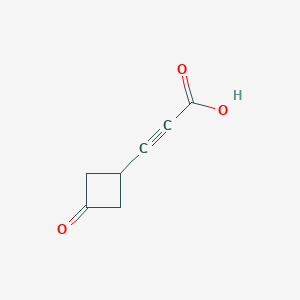

The structure of 3-(3-Oxocyclobutyl)prop-2-ynoic acid presents a compelling scaffold for synthetic chemists. The molecule integrates the high reactivity of an activated alkyne within a carboxylic acid framework, attached to a strained four-membered ring bearing a ketone. This combination of functional groups suggests a rich and varied chemical reactivity, making it a potentially versatile building block in the synthesis of more complex molecules.

Prop-2-ynoic acid, also known as propiolic acid, is the simplest acetylenic carboxylic acid. wikipedia.org Its derivatives are valuable intermediates in organic synthesis due to the presence of the electron-deficient triple bond, which is susceptible to a wide range of nucleophilic addition reactions. wikipedia.orgchemimpex.com The carboxylic acid moiety can also be readily transformed into other functional groups, such as esters, amides, and acid halides, further expanding its synthetic utility.

The reactivity of the prop-2-ynoic acid core allows for its participation in a variety of important chemical transformations, including:

Michael Additions: The electron-withdrawing nature of the carboxylic acid group activates the alkyne for conjugate addition by a wide range of nucleophiles.

Cycloaddition Reactions: The triple bond can participate in various cycloadditions, such as [3+2] and [4+2] reactions, to construct diverse heterocyclic systems.

Sonogashira and other Cross-Coupling Reactions: The terminal alkyne can be functionalized through metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

The following table provides examples of known prop-2-ynoic acid derivatives and their key physical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Prop-2-ynoic acid | 471-25-0 | C₃H₂O₂ | 70.05 |

| 3-Butynoic acid | 2345-51-9 | C₄H₄O₂ | 84.07 |

| 2-Hexadecynoic acid | Not specified | C₁₆H₂₈O₂ | 252.39 |

This table presents representative data for known prop-2-ynoic acid derivatives.

The cyclobutyl ketone motif is another cornerstone of modern synthetic chemistry. The four-membered ring is conformationally strained, which imparts unique reactivity to the molecule. This strain can be released in a variety of ring-opening or ring-expansion reactions, providing access to a diverse array of molecular scaffolds that would be difficult to synthesize through other means.

Cyclobutyl ketones are valuable precursors for the synthesis of:

Cyclopentanones: Through ring expansion reactions, often mediated by diazomethane (B1218177) or other reagents.

Substituted Butanes and Butanols: Via ring-opening reactions under reductive or nucleophilic conditions.

Complex Polycyclic Systems: The cyclobutane (B1203170) ring can serve as a linchpin in the construction of intricate molecular architectures.

The ketone functionality itself provides a handle for a vast number of chemical transformations, including reductions, oxidations, and additions of organometallic reagents. The combination of the ketone with the strained ring system makes cyclobutyl ketones highly versatile synthetic intermediates. 3-Oxocyclobutanecarboxylic acid is a well-studied example of a functionalized cyclobutane, serving as an important intermediate in medicinal chemistry. google.combldpharm.com

The structural features of 3-(3-Oxocyclobutyl)prop-2-ynoic acid position it at the intersection of several key areas of chemical research. The development of synthetic routes to this and related molecules drives innovation in synthetic methodology, particularly in the areas of strained ring synthesis and the manipulation of highly functionalized alkynes.

Furthermore, the potential for this molecule to serve as a building block for biologically active compounds is significant. Both prop-2-ynoic acid derivatives and cyclobutane-containing molecules are found in a number of natural products and pharmaceuticals. The unique three-dimensional shape imparted by the cyclobutyl ring, combined with the reactive alkyne, could lead to the discovery of novel therapeutic agents.

The study of such molecules also contributes to a deeper understanding of fundamental chemical principles, such as the influence of ring strain on reactivity and the electronic effects of distal functional groups. This knowledge is crucial for the continued development of predictive models for chemical reactivity and the design of new and more efficient synthetic transformations.

An exploration into the synthesis of complex molecules is fundamental to advancing the fields of medicinal chemistry and material science. The compound 3-(3-Oxocyclobutyl)prop-2-ynoic acid presents a unique structural architecture, combining a strained four-membered ketone ring with a reactive propiolic acid moiety. This article focuses exclusively on the synthetic methodologies applicable to the construction of this molecule and related structures, adhering to a detailed examination of strategies for forming its constituent parts.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-oxocyclobutyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-5(4-6)1-2-7(9)10/h5H,3-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXMBZNBAMJCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090692-68-3 | |

| Record name | 3-(3-oxocyclobutyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Oxocyclobutyl Prop 2 Ynoic Acid

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne in 3-(3-oxocyclobutyl)prop-2-ynoic acid is not a simple triple bond; its reactivity is significantly influenced by the adjacent (conjugated) carboxylic acid group. This electron-withdrawing group polarizes the alkyne, rendering it an "activated alkyne" and a potent electrophile, particularly susceptible to nucleophilic attack.

Electrophilic addition reactions, which are characteristic of carbon-carbon multiple bonds, can occur with alkynes. However, these reactions are generally more sluggish for alkynes compared to equivalently substituted alkenes. msu.edu The mechanism typically involves the formation of a pi-complex, which then rearranges to a reactive intermediate. msu.edulumenlearning.com The protonation of the triple bond would lead to a highly unstable vinyl carbocation, which is thought to be sp-hybridized. chemistrysteps.com

For 3-(3-oxocyclobutyl)prop-2-ynoic acid, the presence of the strongly electron-withdrawing carboxylic acid group further destabilizes the potential vinyl carbocation intermediate, making the electrophilic addition pathway less favorable. chemistrysteps.com Nevertheless, under forcing conditions, reactions with hydrogen halides (HX) or halogens (X₂) can proceed. The addition of HX follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.org

Table 1: Hypothetical Electrophilic Addition Reactions

| Reactant | Product | Regiochemistry |

|---|---|---|

| HBr (1 eq.) | (E/Z)-3-bromo-3-(3-oxocyclobutyl)acrylic acid | Markovnikov |

| Br₂ (1 eq.) | (E/Z)-2,3-dibromo-3-(3-oxocyclobutyl)acrylic acid | Anti-addition |

The conjugation of the alkyne with the carboxylic acid group makes it an excellent Michael acceptor, highly susceptible to 1,4-conjugate addition by nucleophiles. acs.orgacs.orgresearchgate.net This is the most prominent mode of reactivity for this system. The reaction is efficient with "soft" nucleophiles, such as thiols, amines, and alcohols, which preferentially attack the β-carbon of the alkyne. acs.orgbham.ac.uk In contrast, "hard" nucleophiles like organolithium reagents might favor 1,2-addition at the carboxyl carbon. acs.org The efficiency, ambient reaction conditions, and orthogonality of these nucleophilic additions make them valuable in bioconjugation and polymer chemistry. acs.orgbham.ac.uk

The thiol-yne Michael reaction, for instance, is known for its high efficiency and quantitative conversions under ambient conditions, often catalyzed by a base to generate the more nucleophilic thiolate anion. acs.org

Table 2: Examples of Nucleophilic Conjugate Addition

| Nucleophile | Catalyst | Product Type |

|---|---|---|

| Thiol (R-SH) | Base | β-thioacrylate |

| Amine (R₂NH) | None/Base | β-aminoacrylate (enamine) |

| Alcohol (R-OH) | Base | β-alkoxyacrylate |

The addition of water across the alkyne triple bond, known as hydration, is a classic transformation that typically requires a strong acid (like sulfuric acid) and a mercury(II) salt (such as mercuric sulfate) as a catalyst. libretexts.orgjove.com For terminal alkynes, the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. libretexts.orglibretexts.org

The initial product of this addition is an enol, a molecule containing a hydroxyl group bonded to a vinyl carbon. libretexts.orglumenlearning.com Enols are generally unstable and rapidly tautomerize to their more stable keto-isomers. jove.com Tautomers are constitutional isomers that readily interconvert, usually involving the migration of a proton and a shift in the location of a double bond. libretexts.org The keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. jove.com In the case of 3-(3-oxocyclobutyl)prop-2-ynoic acid, hydration would yield a β-keto acid.

Table 3: Stepwise Mechanism of Mercury-Catalyzed Hydration

| Step | Description | Intermediate |

|---|---|---|

| 1 | Electrophilic attack by Hg²⁺ on the alkyne | Cyclic mercurinium ion |

| 2 | Nucleophilic attack by water | Organomercuric enol (protonated) |

| 3 | Deprotonation | Organomercuric enol |

| 4 | Protonolysis of the C-Hg bond | Enol |

The alkyne functionality can participate in various cycloaddition reactions to form heterocyclic and carbocyclic rings. One of the most significant is the [3+2] cycloaddition with organic azides to form triazoles. libretexts.org This reaction, often catalyzed by copper(I) salts, is a cornerstone of "click chemistry," a concept developed by K. Barry Sharpless, valued for its high yields and reliability. libretexts.org

Alkynes can also undergo [2+2] cycloaddition reactions. For example, visible light-mediated [2+2] cycloaddition between terminal alkynes and naphthoquinones can produce four-membered carbocyclic adducts. acs.org These reactions expand the synthetic utility of the alkyne moiety beyond simple addition reactions.

Table 4: Common Cycloaddition Reactions of Terminal Alkynes

| Reaction Type | Reactant Partner | Product |

|---|---|---|

| [3+2] Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |

| [2+2] Cycloaddition | Alkene (e.g., in a quinone) | Cyclobutene derivative |

Reactivity of the Cyclobutanone Ketone Group

The cyclobutanone ring is characterized by significant ring strain, calculated to be around 120 kJ/mol. nih.gov This strain has a profound effect on the reactivity of the carbonyl group. The inherent strain makes the carbonyl carbon more electrophilic compared to ketones in less strained systems like cyclopentanone or acyclic ketones. acs.org

This enhanced reactivity stems from the change in hybridization during nucleophilic addition. The carbonyl carbon is sp²-hybridized with an ideal bond angle of 120°. In a four-membered ring, this angle is compressed to approximately 90°. When a nucleophile adds to the carbonyl, the carbon rehybridizes to sp³, which has a preferred bond angle of 109.5°. This change allows for a partial release of the ring strain, lowering the activation energy for the addition reaction. acs.org

Consequently, cyclobutanone exhibits an increased propensity for reactions like hydration. The equilibrium for the formation of the hydrate from cyclobutanone is shifted more towards the product compared to less strained ketones. acs.org The strain also facilitates ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or radical processes under certain conditions. acs.orgresearchgate.net

Table 5: Comparison of Properties of Cyclic Ketones

| Ketone | Ring Strain (approx. kJ/mol) | Relative Rate of Enolization | Hydration Equilibrium |

|---|---|---|---|

| Cyclobutanone | 120 nih.gov | High acs.org | Favors hydrate more than cyclopentanone acs.org |

| Cyclopentanone | 41 nih.gov | Higher than cyclobutanone acs.org | Less favorable than cyclobutanone |

Ring-Opening and Rearrangement Pathways of the Cyclobutane (B1203170) Ring

The cyclobutane ring in 3-(3-oxocyclobutyl)prop-2-ynoic acid is characterized by significant ring strain, estimated to be around 26.3 kcal/mol for an unsubstituted cyclobutane. nih.gov This inherent strain is a primary driving force for reactions that involve the cleavage of the four-membered ring, leading to more stable five- or six-membered ring systems. chemistrysteps.com

Key Rearrangement Pathways:

Carbocation-Mediated Ring Expansion: In the presence of acid, the ketone's carbonyl group can be protonated, facilitating the formation of a carbocation intermediate. This can trigger a ring-expansion rearrangement, a type of alkyl shift, to form a more stable cyclopentane derivative. chemistrysteps.com The process is driven by both the relief of ring strain and the formation of a more stable carbocation (e.g., secondary to tertiary). chemistrysteps.com

Donor-Acceptor Cyclobutane Reactivity: The presence of the electron-withdrawing ketone (acceptor) and the potential for the side chain to act as a donor can classify the molecule within the framework of donor-acceptor (D-A) cyclobutanes. Such systems are known to undergo rearrangement and ring-opening additions under relatively mild conditions, potentially leading to the formation of δ-lactones or other ring-opened products. scholaris.ca

Base-Induced Ring Opening: Treatment with a base can lead to unexpected ring-opening pathways. For instance, in related benzocyclobutene complexes, base treatment has been shown to cause the cleavage of a proximal bond in the four-membered ring, a deviation from the more commonly observed distal bond rupture. rsc.org

The specific pathway followed often depends on the reaction conditions and the nature of the reagents employed.

Table 1: Potential Ring-Opening and Rearrangement Products

| Reagent/Condition | Intermediate | Potential Product | Driving Force |

|---|---|---|---|

| Strong Acid (e.g., H₂SO₄) | Carbocation | Cyclopentanone derivative | Relief of ring strain, carbocation stabilization chemistrysteps.com |

| Brønsted Acid in specific solvents | Activated D-A system | δ-Lactone | Solvent-exploited rearrangement scholaris.ca |

α-Functionalization and Enolate Chemistry of the Cyclobutanone

The cyclobutanone moiety possesses protons on the carbon atoms alpha (α) to the carbonyl group. These α-protons are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate is a cornerstone of the molecule's reactivity, enabling the formation of new carbon-carbon bonds at the α-position. bham.ac.uk

The formation and reaction of the enolate are governed by principles of kinetic versus thermodynamic control.

Kinetic Enolate: Formed faster by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. It typically results from the deprotonation of the less substituted α-carbon.

Thermodynamic Enolate: The more stable enolate, formed under conditions that allow for equilibrium (protic solvents, weaker bases). It is generally the more substituted enolate.

Once formed, the enolate can participate in a variety of synthetically useful transformations:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. youtube.com

Aldol Addition: Reaction with other aldehydes or ketones yields β-hydroxy ketones. The stereochemistry of the product can often be controlled by the geometry (cis or trans) of the enolate. bham.ac.uk

Palladium-Catalyzed C-C Cleavage/Functionalization: In advanced synthetic strategies, the aryl ketone of cyclobutyl systems can be used to direct a palladium-catalyzed C-C cleavage and subsequent functionalization, allowing for the introduction of aryl, alkenyl, or alkynyl groups at the γ-position with high stereoselectivity. nih.gov

Table 2: Enolate-Mediated α-Functionalization Reactions

| Reaction | Reagent | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Cyclobutanone |

| Aldol Addition | Aldehyde/Ketone (R'COR'') | α-(β-Hydroxyalkyl) Cyclobutanone |

Interplay Between Functional Groups: Alkyne-Ketone Interactions

The coexistence of the alkyne and ketone functionalities within the same molecule opens the door to sophisticated chemical strategies that leverage their distinct yet potentially synergistic reactivity.

Tandem Reactions and Cascade Processes Mediated by Both Functional Groups

Tandem or cascade reactions offer an elegant approach to molecular complexity by orchestrating multiple bond-forming events in a single operation without isolating intermediates. The proximity of the alkyne and ketone in 3-(3-oxocyclobutyl)prop-2-ynoic acid makes it an ideal substrate for such processes.

A plausible cascade could be initiated by a reaction at one functional group, generating an intermediate that subsequently reacts with the other. For example, a rhodium-catalyzed decarboxylative cross-coupling of the β-keto acid portion with the alkyne could lead to the formation of branched γ,δ–unsaturated ketones. escholarship.org Similarly, cascade reactions of allenynes (which could be formed from the starting alkyne) are known to proceed through cyclobutene intermediates that can undergo further ring expansion or ring-opening pathways. researchgate.net

Radical Reactions Involving the Cyclobutyl Ketone and Alkyne

Free radical reactions provide another avenue for the functionalization of 3-(3-oxocyclobutyl)prop-2-ynoic acid, with both the alkyne and the cyclobutane ring being susceptible to radical-mediated transformations. libretexts.org

Radical Addition to the Alkyne: The addition of radicals to the alkyne triple bond is a well-established process. For instance, the radical addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov pathway to yield a vinyl bromide. youtube.com The reaction proceeds through a stable radical intermediate.

Radical Cascades: The molecule could undergo radical cascade reactions. A radical generated elsewhere in the molecule or from an external source could add to the alkyne, creating a vinyl radical. This intermediate could then trigger subsequent reactions, such as an intramolecular cyclization involving the cyclobutyl ring. Copper-catalyzed radical cascades have been successfully used to synthesize highly functionalized cyclobutene derivatives directly from cyclobutanes, involving the cleavage of multiple C-H bonds. nih.govrsc.org

Strain-Release Radical Reactions: The high ring strain of the cyclobutane makes it susceptible to strain-release radical processes. A radical addition to the cyclobutane could induce ring-opening, generating a linear alkyl radical that could be trapped or participate in further reactions. nih.gov Photoredox catalysis has been employed to induce strain-release/ nih.govnih.gov-rearrangement cascades in cyclobutane systems to generate polysubstituted products. nih.gov

Table 3: Potential Radical Transformations

| Radical Source | Target Site | Reaction Type | Potential Outcome |

|---|---|---|---|

| HBr / Peroxides | Alkyne | Radical Addition | Anti-Markovnikov vinyl bromide |

| Copper Catalyst / NFSI | Cyclobutane C-H | Radical Cascade | Functionalized cyclobutene derivative nih.govrsc.org |

| Photoredox Catalyst / α-silylamine | Cyclobutane | Strain-Release/ nih.govnih.gov-Rearrangement | Polysubstituted cyclobutane nih.gov |

Computational and Theoretical Chemistry Studies of 3 3 Oxocyclobutyl Prop 2 Ynoic Acid

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure of 3-(3-Oxocyclobutyl)prop-2-ynoic acid would likely be conducted using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). Such studies would elucidate the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is anticipated to be localized primarily on the electron-rich prop-2-ynoic acid moiety, specifically the carbon-carbon triple bond, which is a region of high electron density. Conversely, the LUMO is expected to be centered on the electrophilic carbonyl carbon of the cyclobutanone ring and the adjacent carbons of the triple bond. The energy difference between the HOMO and LUMO is a critical parameter, as a smaller gap generally indicates higher reactivity.

Table 1: Predicted Molecular Orbital Properties of 3-(3-Oxocyclobutyl)prop-2-ynoic Acid

| Property | Predicted Location/Value | Significance |

|---|---|---|

| HOMO | Primarily on the C≡C triple bond | Site of nucleophilic character; susceptible to electrophilic attack. |

| LUMO | Primarily on the C=O group and C≡C bond | Site of electrophilic character; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Influences the molecule's reactivity and spectral properties. |

Conformational Analysis and Strain Energy Calculations of the Cyclobutane (B1203170) Ring

The conformational landscape of 3-(3-Oxocyclobutyl)prop-2-ynoic acid is dictated by the puckering of the cyclobutane ring and the orientation of the prop-2-ynoic acid substituent. The cyclobutane ring is known to adopt a puckered conformation to alleviate some of the inherent angle and torsional strain. It is expected that two primary puckered conformations would be in equilibrium.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in mapping out the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms.

Transition State Characterization in Key Transformations

For any proposed reaction involving 3-(3-Oxocyclobutyl)prop-2-ynoic acid, such as nucleophilic addition to the carbonyl group or cycloaddition reactions involving the alkyne, transition state theory would be applied. Computational chemists would locate and characterize the transition state structures, which are first-order saddle points on the potential energy surface. The geometry, vibrational frequencies (specifically the single imaginary frequency corresponding to the reaction coordinate), and energy of the transition state are crucial for understanding the reaction's feasibility and kinetics.

Solvent Effects on Reactivity and Selectivity

The influence of the solvent on the reactivity and selectivity of reactions involving 3-(3-Oxocyclobutyl)prop-2-ynoic acid can be modeled using implicit or explicit solvent models. These calculations can predict how the polarity of the solvent might stabilize or destabilize reactants, transition states, and products, thereby affecting the reaction rates and outcomes. For example, polar solvents would be expected to stabilize charged intermediates and transition states, potentially accelerating certain reaction pathways.

Prediction of Novel Reactivity and Selectivity Patterns

Based on the detailed understanding of the electronic structure and reaction mechanisms, computational chemistry can be used to predict novel reactivity patterns. For example, the strained cyclobutane ring could be susceptible to ring-opening reactions under certain conditions. The alkyne functionality could participate in a variety of pericyclic reactions, and the carboxylic acid group can undergo typical acid-mediated transformations. Computational screening of potential reactants and reaction conditions can guide experimental efforts toward the discovery of new and selective transformations of 3-(3-Oxocyclobutyl)prop-2-ynoic acid.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| 3-(3-Oxocyclobutyl)prop-2-ynoic acid |

Synthetic Applications and Derivatization Strategies for 3 3 Oxocyclobutyl Prop 2 Ynoic Acid

Building Block Utility in Heterocyclic Chemistry

The unique combination of an alkyne, a carboxylic acid, and a ketone makes 3-(3-Oxocyclobutyl)prop-2-ynoic acid a promising precursor for a variety of heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological and physical properties. mdpi.comresearchgate.net

Propiolic acids are well-established precursors for nitrogen-containing heterocycles. nih.gov The terminal alkyne in 3-(3-Oxocyclobutyl)prop-2-ynoic acid is an ideal substrate for cycloaddition reactions. Specifically, it can undergo a Huisgen 1,3-dipolar cycloaddition with organic azides to construct 1,2,3-triazole rings. This reaction is a cornerstone of "click chemistry," valued for its high efficiency and reliability. The synthesis can be conducted thermally or through catalysis, with copper(I) and ruthenium catalysts being commonly employed to control regioselectivity and improve reaction conditions.

Beyond triazoles, the reaction with hydrazine derivatives could provide access to pyrazoles, another important class of nitrogen heterocycles. mdpi.commdpi.com The resulting heterocyclic products would bear the 3-oxocyclobutyl substituent, making them valuable as complex building blocks for further synthetic elaboration.

Table 1: Potential Nitrogen-Containing Heterocycles from 3-(3-Oxocyclobutyl)prop-2-ynoic Acid

| Heterocycle Class | Reagent | Reaction Type |

|---|---|---|

| 1,2,3-Triazole | Organic Azide (R-N₃) | 1,3-Dipolar Cycloaddition |

| Pyrazole | Hydrazine (H₂NNH₂) | Condensation/Cyclization |

| Pyrimidine | Amidines | Condensation/Cyclization |

The bifunctional nature of 3-(3-Oxocyclobutyl)prop-2-ynoic acid also permits the synthesis of heterocycles containing oxygen or sulfur.

Oxygen Heterocycles: The formation of oxygen-containing rings can be achieved through various intramolecular or intermolecular pathways. mdpi.comnih.govresearchgate.net For instance, a stereoselective reduction of the cyclobutanone to a hydroxyl group would set the stage for a subsequent intramolecular cyclization, where the alcohol attacks the alkyne, potentially forming a furanone or pyranone derivative fused to the cyclobutane (B1203170) ring.

Sulfur Heterocycles: The synthesis of sulfur-containing heterocycles from alkynes is a well-developed area of organic chemistry. organic-chemistry.orgarkat-usa.org The propiolic acid moiety can react with various sulfur reagents. Treatment with hydrogen sulfide or its equivalents could lead to the formation of a thiophene ring. Additionally, reactions involving elemental sulfur can be employed to construct sulfur-rich heterocyclic systems. researchgate.net

Stereoselective Transformations and Chiral Pool Applications

The concept of the "chiral pool" involves using abundant, naturally occurring enantiopure compounds as starting materials for the synthesis of complex molecules. wikipedia.orgnih.gov While 3-(3-Oxocyclobutyl)prop-2-ynoic acid is not a primary member of the chiral pool, it can be involved in chiral pool synthesis strategies. An enantiomerically pure precursor could be used to generate a chiral version of the molecule, or stereocenters can be introduced through asymmetric reactions.

The ketone on the cyclobutane ring is an ideal handle for stereoselective transformations. Asymmetric reduction using chiral catalysts or reagents can yield an optically active secondary alcohol. This new stereocenter can then direct the stereochemical outcome of subsequent reactions, providing a pathway to enantiomerically pure and complex molecular architectures.

Preparation of Advanced Intermediates for Complex Molecule Synthesis

The reactivity of the alkyne and carboxylic acid groups allows for the transformation of 3-(3-Oxocyclobutyl)prop-2-ynoic acid into advanced intermediates for the synthesis of more complex molecules. nih.gov

The carbon-carbon triple bond can be readily functionalized to create linear chains with multiple reactive sites.

γ-Diketones : The hydration of the alkyne in 3-(3-Oxocyclobutyl)prop-2-ynoic acid, a reaction often catalyzed by transition metals, would initially produce a β-keto acid. Such compounds are often prone to decarboxylation, which would result in the formation of a γ-diketone (a 1,4-dicarbonyl compound). 1,3-Diketones and related structures are highly versatile intermediates in organic synthesis. beilstein-journals.orgorganic-chemistry.orgnih.gov

γ-Ketonitriles : A plausible route to γ-ketonitriles involves the conjugate addition of a cyanide nucleophile to the alkyne. This hydrocyanation reaction would install a nitrile group, leading to a polyfunctionalized intermediate that combines the ketone and nitrile functionalities in a linear aliphatic chain after workup.

Trifluoromethyl ketones (TFMKs) are important structural motifs in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. rsc.org There are established methods for synthesizing TFMKs from propiolic acids. organic-chemistry.orgnih.gov A general approach involves activating the carboxylic acid, for example, by converting it to an ester or acid chloride, and then reacting it with a nucleophilic trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃) or reagents derived from fluoroform. beilstein-journals.orgnih.gov This transformation would convert the propiolic acid functionality into a trifluoromethyl ketone group, yielding a highly valuable, fluorinated building block.

Table 2: Potential Conditions for α-Trifluoromethyl Ketone Synthesis

| Starting Material | CF₃ Source | Catalyst/Base | General Outcome |

|---|---|---|---|

| Propiolic Ester | TMSCF₃ | Fluoride source (e.g., TBAF) | High yield of α-trifluoromethyl enol ether |

| Carboxylic Acid | HCF₃ (Fluoroform) | Strong base (e.g., KHMDS) | Direct conversion to α-trifluoromethyl ketone nih.gov |

Based on a comprehensive review of available scientific literature, there is currently no specific, published research detailing the application of 3-(3-Oxocyclobutyl)prop-2-ynoic acid in the context of late-stage functionalization strategies on complex substrates.

Late-stage functionalization is a powerful chemical strategy aimed at introducing chemical modifications to complex molecules, such as drug candidates or natural products, at the final stages of their synthesis. This approach is highly valued for its efficiency in creating structural diversity and for structure-activity relationship (SAR) studies. Molecules well-suited for this purpose typically possess reactive handles that can undergo selective chemical transformations without disturbing the core structure of the complex substrate.

Theoretically, the structure of 3-(3-Oxocyclobutyl)prop-2-ynoic acid, featuring a terminal alkyne, a carboxylic acid, and a cyclobutanone ring, presents multiple points for potential chemical modification. These functional groups are often employed in various bioconjugation and derivatization reactions. However, specific examples or methodologies employing this particular compound to modify complex molecular architectures have not been documented in the accessible scientific literature. Research in this area tends to focus on more established reagents or different molecular scaffolds.

Consequently, a detailed discussion, including research findings or data tables on the use of 3-(3-Oxocyclobutyl)prop-2-ynoic acid for late-stage functionalization, cannot be provided at this time.

Future Research on 3-(3-Oxocyclobutyl)prop-2-ynoic Acid Explores Advanced Synthetic and Analytical Frontiers

While specific research on the chemical compound 3-(3-Oxocyclobutyl)prop-2-ynoic acid is not extensively documented in publicly available scientific literature, its unique structure, featuring a strained cyclobutane ring, a ketone, and an alkynoic acid moiety, positions it as a compound of significant interest for future research. Emerging trends in organic synthesis and chemical analysis offer a clear roadmap for investigating this molecule. Future directions would likely focus on developing efficient and sustainable synthetic methods, controlling its stereochemistry, integrating modern technologies like flow chemistry, understanding its reaction mechanisms in detail, and utilizing it as a foundational block for creating new, complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.